molecular formula C11H18N4OS B12735669 2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide CAS No. 141400-66-0

2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide

Cat. No.: B12735669
CAS No.: 141400-66-0
M. Wt: 254.35 g/mol
InChI Key: XYLSYUKDZMUGCT-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide typically involves the reaction of 2-methyl-1-piperidineacetamide with 5-methyl-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
  • N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide stands out due to its unique combination of a thiadiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

141400-66-0

Molecular Formula

C11H18N4OS

Molecular Weight

254.35 g/mol

IUPAC Name

2-(2-methylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H18N4OS/c1-8-5-3-4-6-15(8)7-10(16)12-11-14-13-9(2)17-11/h8H,3-7H2,1-2H3,(H,12,14,16)

InChI Key

XYLSYUKDZMUGCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(=O)NC2=NN=C(S2)C

Origin of Product

United States

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